molecular formula C30H34BrN3NaO5S+ B13731047 Urea, 1-(1-adamantyl)-3-((p-(2-(7-bromo-3,4-dihydro-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl)phenyl)sulfonyl)-, sodium salt CAS No. 34723-70-1

Urea, 1-(1-adamantyl)-3-((p-(2-(7-bromo-3,4-dihydro-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl)phenyl)sulfonyl)-, sodium salt

Cat. No.: B13731047
CAS No.: 34723-70-1
M. Wt: 651.6 g/mol
InChI Key: OMPDVPOHUHSOLX-UHFFFAOYSA-N
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Description

“Urea, 1-(1-adamantyl)-3-((p-(2-(7-bromo-3,4-dihydro-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl)phenyl)sulfonyl)-, sodium salt” is a complex organic compound that features a urea moiety, an adamantyl group, and a sulfonyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the urea linkage, the introduction of the adamantyl group, and the sulfonylation of the phenyl ring. Typical reaction conditions may include:

    Formation of Urea Linkage: This can be achieved by reacting an amine with an isocyanate under mild conditions.

    Introduction of Adamantyl Group: This step may involve the use of adamantyl chloride in the presence of a base.

    Sulfonylation: The phenyl ring can be sulfonylated using sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the adamantyl group.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

    Substitution: The phenyl ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be studied for its potential biological activity. The presence of the adamantyl group suggests it may have interesting pharmacological properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The presence of the adamantyl group suggests it could modulate the activity of these targets through steric or electronic effects.

Comparison with Similar Compounds

Similar Compounds

    Urea Derivatives: Compounds with similar urea linkages.

    Adamantyl Compounds: Molecules containing the adamantyl group.

    Sulfonyl-Substituted Phenyl Compounds: Compounds with sulfonyl groups attached to phenyl rings.

Uniqueness

This compound is unique due to the combination of its structural features. The presence of the adamantyl group, the urea linkage, and the sulfonyl-substituted phenyl ring make it distinct from other compounds.

Properties

CAS No.

34723-70-1

Molecular Formula

C30H34BrN3NaO5S+

Molecular Weight

651.6 g/mol

IUPAC Name

sodium;1-(1-adamantyl)-3-[4-[2-(7-bromo-4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]phenyl]sulfonylurea

InChI

InChI=1S/C30H34BrN3O5S.Na/c1-29(2)25-8-5-22(31)14-24(25)26(35)34(27(29)36)10-9-18-3-6-23(7-4-18)40(38,39)33-28(37)32-30-15-19-11-20(16-30)13-21(12-19)17-30;/h3-8,14,19-21H,9-13,15-17H2,1-2H3,(H2,32,33,37);/q;+1

InChI Key

OMPDVPOHUHSOLX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)Br)C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC45CC6CC(C4)CC(C6)C5)C.[Na+]

Origin of Product

United States

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